REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[CH2:9][CH2:10][C:11](O)=[O:12])=[CH:4][CH:3]=1.[CH3:15][NH:16][CH3:17]>O1CCCC1>[CH3:15][N:16]([CH3:17])[C:11](=[O:12])[CH2:10][CH2:9][C:8](=[O:14])[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CCC(=O)O)=O
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
ice ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring and at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After the mixture had stood at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
once again evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
After purification by column chromatography (eluant:ethyl acetate) on silica gel the crude product
|
Type
|
CUSTOM
|
Details
|
yielded 30.22 g (87% of theory) of colourless crystals of Rf=0.31 (eluant:ethyl acetate/glacial acetic acid 99.99/0.01)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
CN(C(CCC(C1=CC=C(C=C1)F)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |